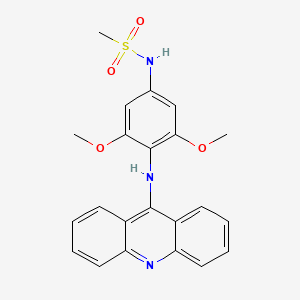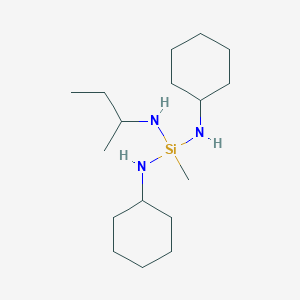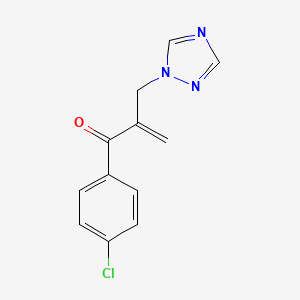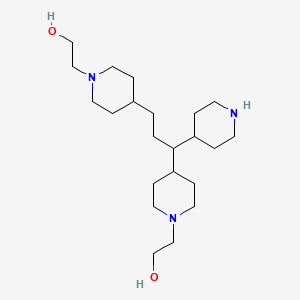
4,4'-(1-(4-Piperidyl)propane-1,3-diyl)bis(piperidine-1-ethanol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(1-(4-Piperidyl)propane-1,3-diyl)bis(piperidine-1-ethanol) is a complex organic compound characterized by the presence of multiple piperidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1-(4-Piperidyl)propane-1,3-diyl)bis(piperidine-1-ethanol) typically involves the reaction of 4-piperidylmethanol with 1,3-dibromopropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperidine nitrogen attacks the carbon atoms of the dibromopropane, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(1-(4-Piperidyl)propane-1,3-diyl)bis(piperidine-1-ethanol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(1-(4-Piperidyl)propane-1,3-diyl)bis(piperidine-1-ethanol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 4,4’-(1-(4-Piperidyl)propane-1,3-diyl)bis(piperidine-1-ethanol) involves its interaction with specific molecular targets. The piperidine rings in the compound can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses[4][4].
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis(4-piperidyl)propane
- 4,4’-Trimethylenedipiperidine
- 1,3-Di-4-piperidylpropane
Uniqueness
4,4’-(1-(4-Piperidyl)propane-1,3-diyl)bis(piperidine-1-ethanol) is unique due to its specific arrangement of piperidine rings and the presence of ethanol groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
71412-24-3 |
|---|---|
Molekularformel |
C22H43N3O2 |
Molekulargewicht |
381.6 g/mol |
IUPAC-Name |
2-[4-[3-[1-(2-hydroxyethyl)piperidin-4-yl]-3-piperidin-4-ylpropyl]piperidin-1-yl]ethanol |
InChI |
InChI=1S/C22H43N3O2/c26-17-15-24-11-5-19(6-12-24)1-2-22(20-3-9-23-10-4-20)21-7-13-25(14-8-21)16-18-27/h19-23,26-27H,1-18H2 |
InChI-Schlüssel |
GUHDBMMUZOUAPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C(CCC2CCN(CC2)CCO)C3CCN(CC3)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


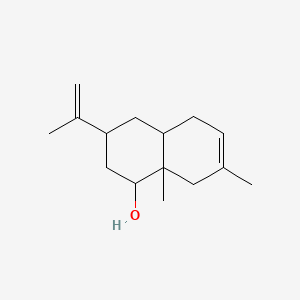
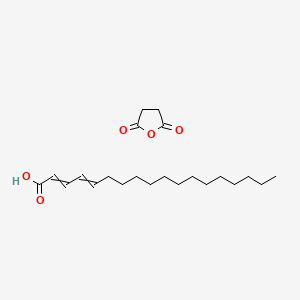
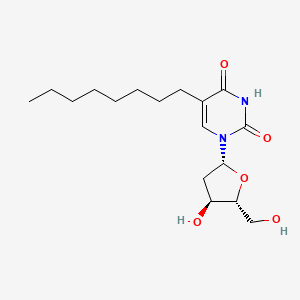
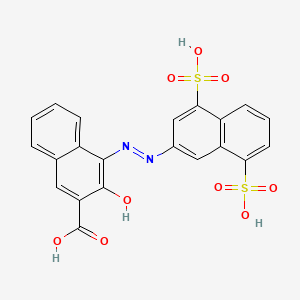



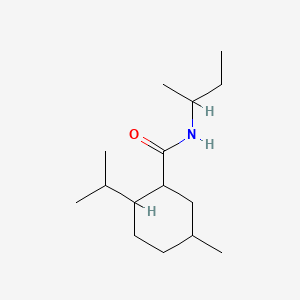
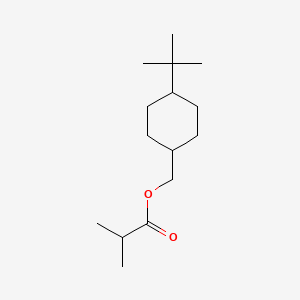
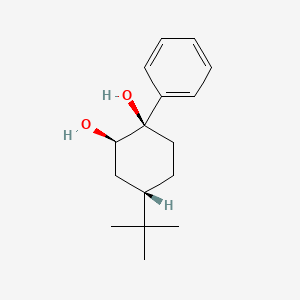
![3,3'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol](/img/structure/B12678936.png)
